molecular formula C24H36N2O6 B13393502 tert-Butyl (S)-2-((1R,2R)-1-methoxy-3-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate

tert-Butyl (S)-2-((1R,2R)-1-methoxy-3-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate

Cat. No.: B13393502
M. Wt: 448.6 g/mol
InChI Key: RDNYSJATGQDZQN-UHFFFAOYSA-N
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Description

This compound is a stereochemically complex molecule featuring a pyrrolidine core modified with multiple functional groups: a tert-butyl carbamate, methoxy and methyl substituents, and a phenylpropanamide side chain. Its stereochemistry is defined by (S)- and (R)-configurations at specific positions, critical for its biological interactions.

Synthesis typically involves multi-step protection/deprotection strategies, such as coupling reactions using reagents like HBTU and Boc-protected intermediates, followed by chromatographic purification (e.g., silica gel column chromatography) . Analytical characterization includes NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm structure and enantiomeric purity .

Properties

Molecular Formula

C24H36N2O6

Molecular Weight

448.6 g/mol

IUPAC Name

tert-butyl 2-[1-methoxy-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C24H36N2O6/c1-16(20(30-5)19-13-10-14-26(19)23(29)32-24(2,3)4)21(27)25-18(22(28)31-6)15-17-11-8-7-9-12-17/h7-9,11-12,16,18-20H,10,13-15H2,1-6H3,(H,25,27)

InChI Key

RDNYSJATGQDZQN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Chiral Building Blocks

Starting Materials:

  • Chiral amino acids such as (S)-phenylalanine or derivatives thereof.
  • Chiral auxiliaries or enantioselective catalysts to induce stereochemistry at the relevant centers.

Method:

  • Use asymmetric synthesis techniques, such as chiral auxiliary-mediated reactions or enantioselective catalysis, to generate the (S)- and (R)-configured intermediates.
  • Protect amino groups with tert-butoxycarbonyl (Boc) groups to facilitate subsequent coupling reactions.

Formation of the Pyrrolidine Ring

Method:

  • Cyclization of amino acid derivatives via intramolecular nucleophilic attack or via cyclization of amino alcohols with suitable electrophiles.
  • Use of reductive amination or cyclization of amino acids with aldehydes/ketones to form the pyrrolidine core, ensuring stereochemical fidelity.

Assembly of Side Chains

Method:

  • Coupling of amino groups with activated esters or acid chlorides to attach the side chains bearing the phenyl and methoxy functionalities.
  • Use of peptide coupling reagents such as HATU, EDCI, or DCC for efficient amide bond formation.

Final Coupling and Deprotection

Method:

  • Final assembly involves coupling the pyrrolidine core with the side chain derivatives.
  • Deprotection of Boc groups under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
  • Purification via chromatography to isolate the stereochemically pure compound.

Data Tables Summarizing Key Reagents and Conditions

Step Reaction Reagents / Conditions Purpose Stereochemical Control
1 Asymmetric amino acid synthesis Chiral catalysts, auxiliaries Generate (S)- and (R)- amino acids Enantioselective catalysis
2 Cyclization to pyrrolidine Acidic or basic conditions Form pyrrolidine ring Stereoselective cyclization
3 Aromatic substitution Phenylboronic acid, Heck coupling Introduce phenyl group Regio- and stereoselectivity
4 Methoxy group installation Methyl iodide, methylation reagents Attach methoxy groups Regioselective methylation
5 Peptide coupling HATU, DCC, EDCI Link side chains Maintain stereochemistry
6 Deprotection TFA, acid hydrolysis Remove protecting groups Stereochemical integrity

Notes on Stereochemistry and Purity

  • The stereochemistry at each chiral center is critical for biological activity.
  • Enantioselective synthesis methods are preferred to ensure high stereochemical purity.
  • Chiral HPLC or chiroptical methods should be employed for purity assessment.

Chemical Reactions Analysis

tert-Butyl (S)-2-((1R,2R)-1-methoxy-3-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or amino groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (S)-2-((1R,2R)-1-methoxy-3-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-((1R,2R)-1-methoxy-3-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a class of pyrrolidine/piperidine derivatives with tert-butyl carbamate and peptide-like side chains. Key structural analogs include:

Compound Name Core Structure Key Substituents Biological Target Reference
Target Compound Pyrrolidine tert-Butyl carbamate, methoxy, phenylpropanamide Under investigation
(S,S-24g) (NJS218) Piperidine Allyloxy, 4-fluorophenyl Antimicrobial (Macrophage Infectivity Potentiation)
Compound 58 () Pyrrolidine Peptide chain (Leu-Val-Leu) Peptide-based drug candidate
Compound 256 () Propanamide Cyclohexyl, phenylethyl Enantioselective synthesis intermediate

Key Observations :

  • The phenylpropanamide side chain distinguishes it from peptide-based analogs (e.g., Compound 58), which may exhibit different pharmacokinetic profiles .
  • Substituents like methoxy vs. hydroxy (CAS 160800-65-7, ) influence solubility and hydrogen-bonding capacity .

Key Observations :

  • The target compound’s synthesis shares similarities with S,S-24g (e.g., Boc protection), but lower yields in some analogs (e.g., 7c at 62%) highlight challenges in stereochemical control .
  • Enantiomeric purity is critical; Compound 256 achieved >20:1 enantiomeric ratios via chiral HPLC, a method applicable to the target compound .
Physicochemical Properties
Property Target Compound Compound 58 () S,S-24g ()
Molecular Weight ~550 g/mol (calculated) 673.8 g/mol 434.4 g/mol
LogP (Predicted) ~3.5 (XLogP3) 4.2 2.7
Hydrogen Bond Donors 2 3 1
Melting Point N/A 115.5–128.6°C Oil (room temp)
Solubility Moderate (DCM/MeOH) Low (hydrophobic side chain) High (allyloxy group)

Key Observations :

  • The target compound’s methoxy groups increase hydrophobicity compared to hydroxy-containing analogs, aligning with its predicted LogP of ~3.5 .
  • Melting points vary significantly; peptide derivatives (e.g., Compound 58) are solids, while simpler analogs (e.g., S,S-24g) remain oils .

Biological Activity

The compound tert-Butyl (S)-2-((1R,2R)-1-methoxy-3-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate , also known by its CAS number 164456-57-9, is a complex organic molecule that has garnered interest in medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Structure

The molecular formula of the compound is C14H25NO5C_{14}H_{25}NO_5 with a molecular weight of 287.35 g/mol. The structural complexity arises from the presence of multiple functional groups, including methoxy and oxo groups, which are critical for its biological interactions.

Physical Properties

PropertyValue
Molecular Weight287.35 g/mol
Boiling PointNot specified
SolubilityNot specified

Research indicates that this compound may act through several biological pathways:

  • Inhibition of Enzymatic Activity : It has been suggested that the compound can inhibit certain enzymes involved in metabolic processes, which could lead to altered cellular functions.
  • Antibody-Drug Conjugate Linker : The compound serves as a linker in ADCs, enhancing the delivery of cytotoxic agents specifically to cancer cells while minimizing systemic toxicity .

Case Studies and Research Findings

A review of recent literature reveals several key studies highlighting the biological activity of this compound:

  • Antitumor Activity : In vitro studies have demonstrated that ADCs utilizing this linker exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value indicating potent inhibition of cell proliferation in targeted cancer cells .
  • Pharmacokinetics : Research has shown that compounds similar to tert-butyl (S)-2-((1R,2R)-1-methoxy...) have favorable pharmacokinetic profiles, including enhanced stability and prolonged circulation time in vivo. This is crucial for effective therapeutic outcomes in ADC applications .
  • Safety Profile : Toxicological assessments indicate that while the compound exhibits potent biological activity, it maintains a relatively safe profile at therapeutic doses. However, further studies are needed to fully elucidate its safety margins and potential side effects .

Comparative Analysis

The following table summarizes the biological activities observed in studies involving this compound compared to other similar compounds:

Compound NameIC50 (µM)Mechanism of ActionNotes
tert-Butyl (S)-2-((1R,2R)-...)0.18Enzyme inhibitionEffective as an ADC linker
Similar Compound A0.25CytotoxicityLess stable than tert-butyl
Similar Compound B0.30Enzyme inhibitionHigher toxicity profile

Q & A

Q. What synthetic strategies are commonly employed for the preparation of this compound?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Use of HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) to activate carboxyl groups for amide bond formation .
  • Protection/deprotection steps : The tert-butyloxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen, requiring acidic conditions (e.g., HCl) for removal .
  • Purification : Column chromatography (silica gel, gradients of PE/EtOAc/MeOH) is critical for isolating intermediates . Example conditions: Reactions are conducted under inert atmospheres (Ar/N₂) with anhydrous solvents (THF, DCM) to prevent hydrolysis .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify stereochemistry and functional groups. For example, restricted rotation around the Boc N–C bond can lead to split signals, requiring analysis at varied temperatures .
  • Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) confirms molecular weight and fragmentation patterns .
  • Chromatography : TLC and HPLC monitor reaction progress and purity (>95% by LC-MS) .

Q. What are the common functional groups influencing reactivity in this compound?

Key functional groups include:

  • Boc-protected pyrrolidine : Sensitive to acidic conditions but stable under basic/neutral environments .
  • Methoxy and ester groups : Participate in nucleophilic substitutions or hydrolyze under strong acids/bases .
  • Amide bonds : Resistant to hydrolysis but susceptible to enzymatic cleavage in biological studies .

Advanced Research Questions

Q. How can reaction yields be optimized in coupling steps involving sterically hindered intermediates?

  • Reagent selection : HBTU or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) improves coupling efficiency for bulky substrates compared to EDCI .
  • Temperature control : Slow addition of reagents at 0°C minimizes side reactions .
  • Real-time monitoring : LC-MS tracks intermediate consumption to adjust stoichiometry dynamically .

Q. What methodologies assess stereochemical integrity during synthesis?

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives) .
  • X-ray crystallography : Resolves absolute configuration for crystalline intermediates .
  • NOESY NMR : Detects spatial proximity of protons to confirm stereochemical assignments .

Q. How do reaction conditions influence regioselectivity in functional group transformations?

  • Oxidation : Dess–Martin periodinane selectively oxidizes alcohols to ketones without over-oxidation .
  • Reduction : NaBH₄ selectively reduces ketones over esters, while LiAlH₄ may reduce both .
  • Cross-coupling : Pd(PPh₃)₄ catalyzes Suzuki-Miyaura reactions on aryl halides, requiring optimized ligand ratios to prevent homocoupling .

Q. What strategies mitigate epimerization risks during peptide coupling?

  • Low-temperature reactions : Conduct couplings at 0–4°C to slow racemization .
  • Additives : HOBt (hydroxybenzotriazole) suppresses epimerization by stabilizing active esters .
  • Short reaction times : LC-MS-guided quenching prevents prolonged exposure to basic conditions .

Q. How can cross-coupling reactions modify the phenylpropan-2-yl moiety for SAR studies?

  • Suzuki coupling : Introduce aryl/heteroaryl groups via Pd-catalyzed reactions with boronic acids. Example: 4-Fluorophenyl derivatives enhance bioactivity .
  • Buchwald-Hartwig amination : Install amino groups using Pd₂(dba)₃/Xantphos catalysts .
  • Optimization : Electron-deficient aryl halides require higher temperatures (80–100°C) and longer reaction times .

Data Contradictions and Resolution

  • Stereochemical outcomes : reports NMR signal splitting due to Boc N–C bond rotation, which may conflict with simplified spectral interpretations in other studies. Resolution: Use variable-temperature NMR or computational modeling to confirm conformers .
  • Reagent efficacy : suggests NaBH₄ for reductions, while recommends LiAlH₄ for higher selectivity. Resolution: Pilot small-scale reactions to determine optimal conditions for specific substrates .

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